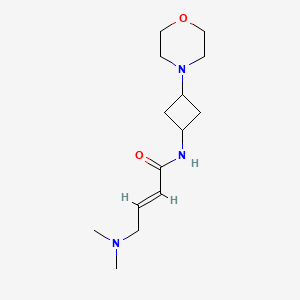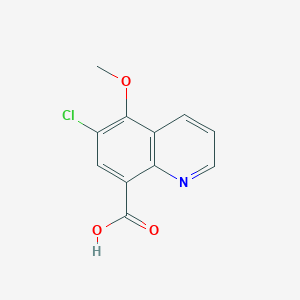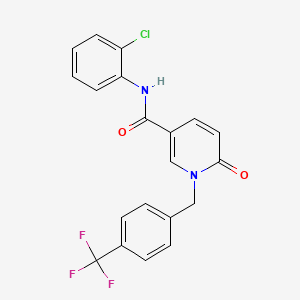
(E)-4-(Dimethylamino)-N-(3-morpholin-4-ylcyclobutyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(3-morpholin-4-ylcyclobutyl)but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMABN and belongs to the class of cyclobutyl-containing compounds. DMABN has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
DMABN exerts its effects through the inhibition of various enzymes and signaling pathways. One mechanism of action involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. DMABN has been found to inhibit the activation of NF-κB, leading to a reduction in pro-inflammatory cytokine production.
Another mechanism of action involves the inhibition of histone deacetylases (HDACs), which are involved in the regulation of gene expression. DMABN has been found to inhibit HDAC activity, leading to changes in gene expression that contribute to its anti-cancer effects.
Biochemical and Physiological Effects
DMABN has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, DMABN has been found to exhibit neuroprotective effects. Studies have shown that DMABN can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMABN is its high purity and stability, which makes it suitable for use in laboratory experiments. Additionally, DMABN has been found to exhibit low toxicity, making it a safe compound to use in in vitro and in vivo studies.
One limitation of DMABN is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the mechanisms of action of DMABN are not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several areas of future research that could be explored with DMABN. One area of interest is the development of DMABN derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to elucidate the mechanisms of action of DMABN and its potential applications in the treatment of various diseases. Finally, studies could be conducted to evaluate the safety and efficacy of DMABN in human clinical trials.
Métodos De Síntesis
DMABN can be synthesized using a variety of methods, including the reaction of 4-bromobutyne with N,N-dimethylaminoethyl morpholine, followed by the addition of cyclobutanone. Another method involves the reaction of 3-morpholin-4-ylcyclobutanone with N,N-dimethylaminoethyl bromide, followed by the addition of but-2-yn-1-ol. These methods have been shown to produce DMABN with high purity and yield.
Aplicaciones Científicas De Investigación
DMABN has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. DMABN has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Another area of research has focused on DMABN's potential as an anticancer agent. Studies have shown that DMABN can induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMABN has been found to inhibit the growth and proliferation of cancer cells in vitro.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-morpholin-4-ylcyclobutyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-16(2)5-3-4-14(18)15-12-10-13(11-12)17-6-8-19-9-7-17/h3-4,12-13H,5-11H2,1-2H3,(H,15,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFXCEKQNPYMIM-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-morpholin-4-ylcyclobutyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)
![2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2936751.png)
![dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate](/img/structure/B2936752.png)
![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)
![2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936755.png)



![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936767.png)
![2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2936768.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2936769.png)